Homofolic acid
Overview
Description
Homofolic acid is a synthetic analog of folic acid, which is a crucial B-vitamin involved in various metabolic processes. This compound has been studied for its potential to inhibit purine synthesis, making it a compound of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of homofolic acid typically involves the condensation of 2,4,5-triamino-6(1H)pyrimidinone with 1-acetoxy-4-(N-acetyl-(p-carbethoxyphenyl)amino)-2-butanone . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The process may include steps such as purification and crystallization to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Homofolic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms, such as tetrahydrothis compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Tetrahydrothis compound and other reduced forms.
Substitution Products: Compounds with substituted functional groups.
Scientific Research Applications
Homofolic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study folate metabolism and its analogs.
Biology: Investigated for its role in inhibiting purine synthesis, which is crucial for DNA and RNA synthesis.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit cell growth.
Industry: Utilized in the development of new pharmaceuticals and as a research tool in biochemical studies.
Mechanism of Action
Homofolic acid exerts its effects primarily by inhibiting the enzyme dihydrofolate reductase, which is essential for the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of purines and pyrimidines, leading to reduced DNA and RNA synthesis. The compound’s ability to inhibit cell growth makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Folic Acid: The natural form of the vitamin, essential for various metabolic processes.
Tetrahydrofolic Acid: The reduced form of folic acid, involved in one-carbon transfer reactions.
Methotrexate: A folic acid analog used as a chemotherapy agent.
Comparison:
Folic Acid vs. Homofolic Acid: While folic acid is essential for normal cellular functions, this compound is a synthetic analog designed to inhibit specific metabolic pathways.
Tetrahydrofolic Acid vs. This compound: Tetrahydrofolic acid is a naturally occurring reduced form, whereas this compound is a synthetic compound with inhibitory properties.
Methotrexate vs. This compound: Both compounds inhibit dihydrofolate reductase, but methotrexate is widely used in clinical settings, whereas this compound is primarily a research tool.
Properties
IUPAC Name |
2-[[4-[2-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c21-20-26-16-15(18(31)27-20)24-12(9-23-16)7-8-22-11-3-1-10(2-4-11)17(30)25-13(19(32)33)5-6-14(28)29/h1-4,9,13,22H,5-8H2,(H,25,30)(H,28,29)(H,32,33)(H3,21,23,26,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXARTGUOGAZGKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3566-25-4 | |
Record name | Homofolate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79249 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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